1,2-Dihydroacenaphthylen-1-amine
Overview
Description
1,2-Dihydroacenaphthylen-1-amine is an organic compound with the molecular formula C12H11N . It has a molecular weight of 169.23 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of acenaphthene derivatives, including this compound, often involves reactions with various reagents. For instance, acenaphthene can be reacted with bromoacetyl bromide in the presence of aluminum chloride to produce 5-bromoacetylacenaphthene . This compound can then be reacted with 2-thiourea or aryl thioureas under reflux using ethanol as a solvent to prepare the desired acenaphthene derivatives .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11N/c13-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7H,4-5,13H2 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
Amines, including this compound, can undergo a variety of chemical reactions. For example, they can react rapidly with acid chlorides or acid anhydrides to form amides . These reactions typically occur rapidly at room temperature and provide high reaction yields .Physical and Chemical Properties Analysis
This compound is a solid compound . The hydrogens attached to an amine show up at 0.5-5.0 ppm in NMR spectra, and the location is dependent on the amount of hydrogen bonding and the sample’s concentration . The hydrogens on carbons directly bonded to an amine typically appear at 2.3-3.0 ppm .Scientific Research Applications
Synthesis of Complex Molecules
1,2-Dihydroacenaphthylen-1-amine is used in the synthesis of complex organic molecules. Aleksandrov and Elchaninov (2017) demonstrated its use in creating electrophilic substitution reactions, leading to the formation of various organic compounds such as 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole (Aleksandrov & Elchaninov, 2017).
Natural Product Synthesis
The compound plays a role in the synthesis of natural products. Mischenko et al. (2005) isolated echinamines A and B from the sea urchin, representing the first examples of natural polyhydroxynaphthazarins with a primary amine group, indicating the significance of this compound in marine natural product chemistry (Mischenko et al., 2005).
Photosensitization in Organic Synthesis
Patra et al. (2021) described a metal-free photosensitization protocol using 1,2-aminoalcohol motifs, common in high-value organic molecules. This highlights the role of this compound in facilitating the addition of amine and alcohol functionalities in a single step, which is crucial in synthetic organic chemistry (Patra et al., 2021).
Future Directions
Acenaphthene derivatives, including 1,2-Dihydroacenaphthylen-1-amine, have gained great importance due to their diverse biological properties, including antitumor, antifungal, antimicrobial, anti-inflammatory, and insecticidal activities . Therefore, future research may focus on exploring these properties further and developing new pharmaceutical applications for these compounds .
Properties
IUPAC Name |
1,2-dihydroacenaphthylen-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11H,7,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYNDXQWJAMEAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC3=C2C1=CC=C3)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20961164 | |
Record name | 1,2-Dihydroacenaphthylen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20961164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40745-44-6 | |
Record name | 1,2-Dihydroacenaphthylen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20961164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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